RO9021
Overview
Description
RO9021 is a novel small molecule inhibitor that has shown potential in various scientific research applications. It has been identified as a potent inhibitor of spleen tyrosine kinase and mycobacterial serine/threonine protein kinase G, making it a promising candidate for the treatment of autoimmune diseases and tuberculosis .
Scientific Research Applications
RO9021 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: this compound is employed in cellular assays to investigate its effects on immune cell signaling and function.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases and tuberculosis due to its inhibitory effects on spleen tyrosine kinase and mycobacterial serine/threonine protein kinase G
Preparation Methods
The synthesis of RO9021 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Functionalization: Introduction of specific functional groups through reactions such as amination, alkylation, and acylation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Chemical Reactions Analysis
RO9021 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
RO9021 exerts its effects by inhibiting specific kinases, including spleen tyrosine kinase and mycobacterial serine/threonine protein kinase G. These kinases play crucial roles in signal transduction pathways that regulate immune cell function and bacterial survival. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced immune cell activation and bacterial growth .
Comparison with Similar Compounds
RO9021 is unique in its dual inhibitory activity against both spleen tyrosine kinase and mycobacterial serine/threonine protein kinase G. Similar compounds include:
SYK inhibitors: Other spleen tyrosine kinase inhibitors, which may have varying selectivity and potency compared to this compound.
This compound stands out due to its specific kinase selectivity profile and oral bioavailability, making it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-10-7-8-15(21-11(10)2)23-14-9-16(24-25-17(14)18(20)26)22-13-6-4-3-5-12(13)19/h7-9,12-13H,3-6,19H2,1-2H3,(H2,20,26)(H2,21,22,23,24)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZVCDVZCRLIKN-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)NC3CCCCC3N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C=C1)NC2=CC(=NN=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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